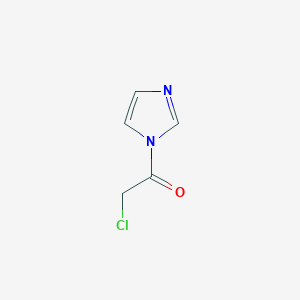
2-Chloro-1-(1H-imidazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1H-imidazol-1-yl)ethanone is a chemical compound that features a chloro-substituted ethanone group attached to an imidazole ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-imidazol-1-yl)ethanone typically involves the reaction of imidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Imidazole+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-1-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Condensation Reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of 2-chloro-1-(1H-imidazol-1-yl)acetic acid.
Reduction: Formation of 2-chloro-1-(1H-imidazol-1-yl)ethanol.
科学的研究の応用
2-Chloro-1-(1H-imidazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(1H-imidazol-1-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with receptor proteins, modulating their function.
類似化合物との比較
1-(1H-Imidazol-1-yl)ethanone: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
2-(1H-Imidazol-1-yl)ethanol: Contains a hydroxyl group instead of a chloro group, leading to different reactivity and applications.
2-Chloro-1-(1H-pyrrol-1-yl)ethanone: Similar structure but with a pyrrole ring instead of an imidazole ring, resulting in different biological activities.
Uniqueness: 2-Chloro-1-(1H-imidazol-1-yl)ethanone is unique due to the presence of both a chloro substituent and an imidazole ring, which confer distinct reactivity and biological properties
特性
IUPAC Name |
2-chloro-1-imidazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-5(9)8-2-1-7-4-8/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCLDYWGGLULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)

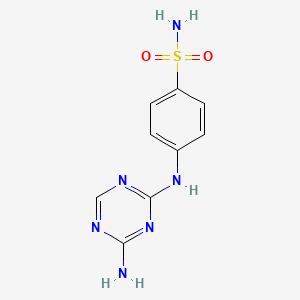

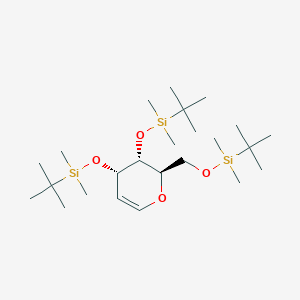
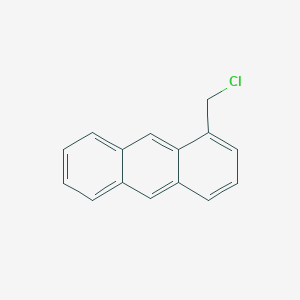
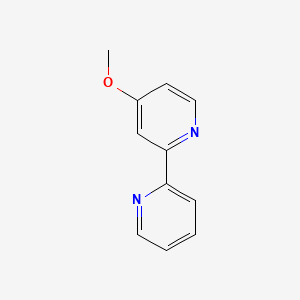

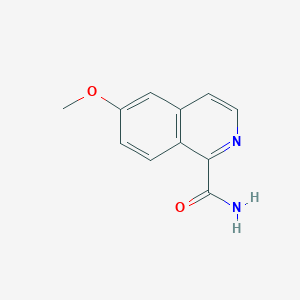
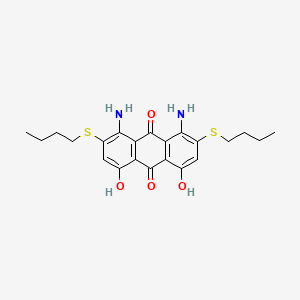
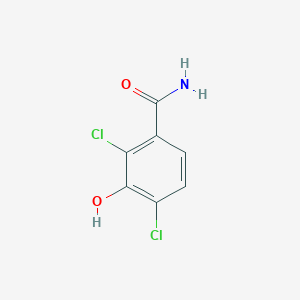
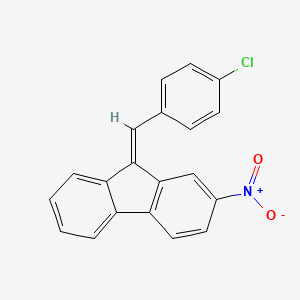
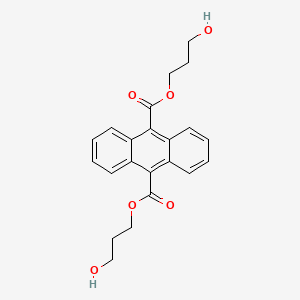
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
